

Validated & Exploratory Biomarkers for Fimepinostat

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fimepinostat

CAS No.: 1339928-25-4

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Biomarker Category	Specific Biomarker	Evidence Level	Predictive Value for Response	Associated Cancers
Genetic Alteration	MYC alteration (rearrangement, copy number gain) [1] [2]	Phase 2 Clinical Trial	Positive	DLBCL/HGBL [1] [2]
Protein Expression	MYC-IHC $\geq 40\%$ [1]	Phase 2 Clinical Trial (Primary Endpoint)	Modest (15% ORR)	DLBCL/HGBL [1]
Protein Activity Signature	3-protein VIPER signature [1] [2]	Exploratory Analysis (Phase 1 & 2)	High ($\geq 85\%$ PPV/NPV)	DLBCL/HGBL [1] [2]
Protein Expression (Preclinical)	c-Myc overexpression [3]	Preclinical In Vitro	Positive (Sensitivity)	Pleural Mesothelioma [3]
Serum Biomarker (Preclinical)	IGF-1 [4]	Preclinical In Vivo	Potential Surrogate Marker	Endometrial Cancer [4]

Detailed Experimental Data and Protocols

The supporting data for these biomarkers comes from well-defined clinical trials and preclinical studies.

Clinical Trial Outcomes

The primary evidence comes from a pooled analysis of Phase 1 and 2 trials in patients with R/R DLBCL/HGBL.

- **Overall Response in MYC-altered population:** In the pooled dataset of 63 patients with MYC-altered disease, the **overall response rate (ORR) was 22%**. Notably, seven of these responding patients remained on treatment for approximately two years or longer, indicating durable responses in a subset of patients [1].
- **Comparative Performance of Biomarkers:** While the primary endpoint of the phase 2 trial (ORR in patients with MYC-IHC $\geq 40\%$) was 15%, the subsequent exploratory analysis using the VIPER algorithm demonstrated a significantly more powerful predictive capacity [1] [2].

VIPER Analysis Methodology

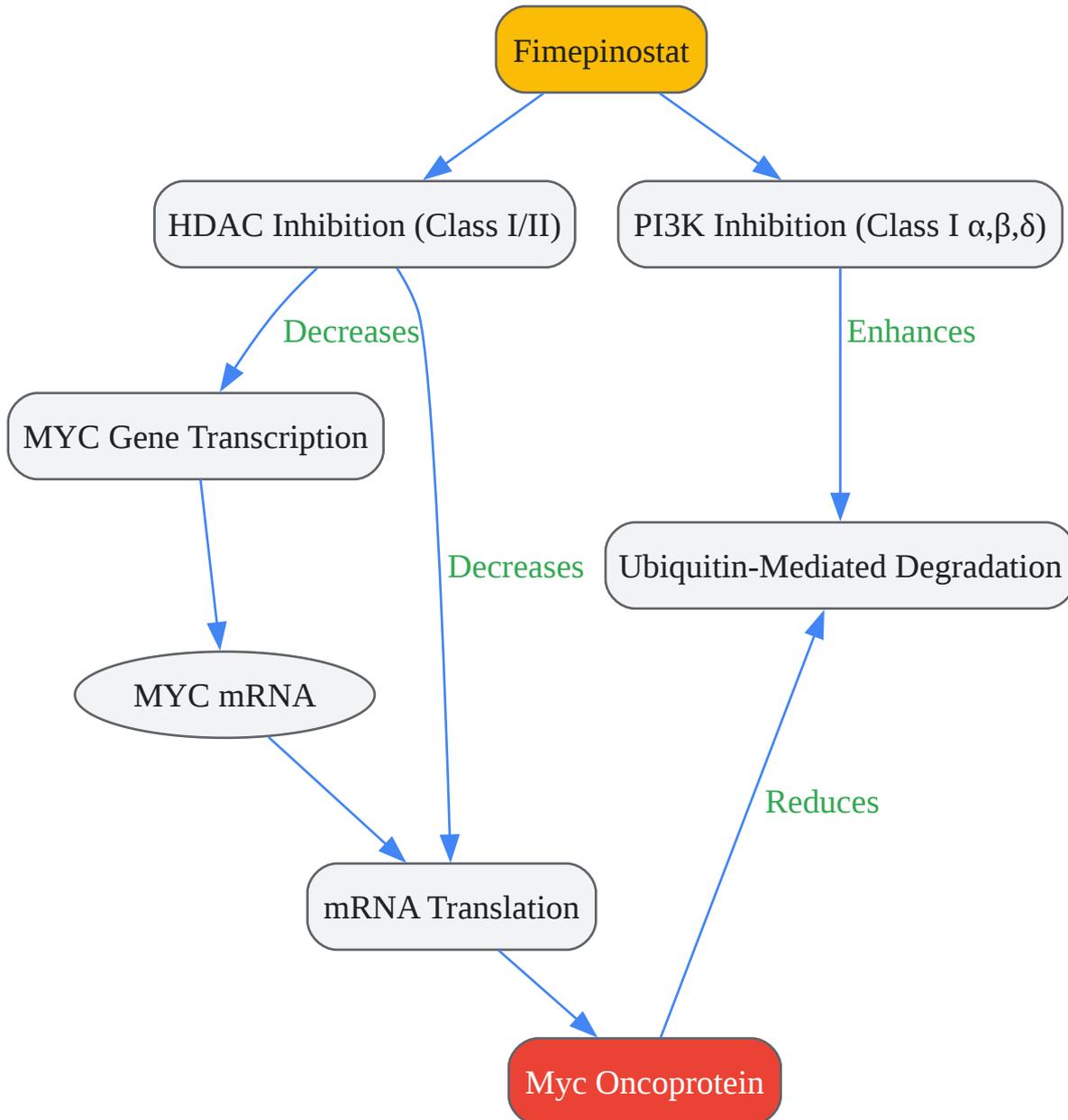
The VIPER (Virtual Inference of Protein-activity by Enriched Regulon) analysis is a key methodology for the novel biomarker signature.

- **Principle:** VIPER is a computational algorithm that infers protein activity from gene expression data. It does this by analyzing the expression levels of a protein's entire set of target genes (its "regulon"), providing a more functional readout than gene expression alone [5] [6].
- **Workflow in Fimepinostat Studies:**
 - **Gene Expression Profiling:** Tumor samples from patients in the clinical trials underwent RNA sequencing.
 - **Protein Activity Inference:** The VIPER algorithm was applied to this data to calculate activity levels for thousands of proteins.
 - **Signature Identification:** A comparative analysis identified a specific set of Master Regulator (MR) proteins whose activities were most differential between responders and non-responders.
 - **Classifier Training:** A classifier was trained on this 3-protein activity signature, which achieved **positive and negative predictive values of $\geq 85\%$** for identifying patients likely to respond to **Fimepinostat** [1] [2].

Mechanism of Action & Biomarker Rationale

The biomarkers' biological relevance is rooted in **Fimepinostat**'s unique dual mechanism of action, which converges on the oncoprotein Myc.

Fimepinostat Dual Mechanism Converges on Myc Oncoprotein



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This diagram illustrates how **Fimepinostat**'s dual inhibition leads to synergistic suppression of the Myc oncoprotein, explaining the drug's heightened activity in **MYC-altered** cancers and the rational basis for the **VIPER-derived protein activity signature** [2] [3].

Summary and Research Outlook

For researchers and drug development professionals, the current data suggests:

- **MYC alteration** serves as a foundational genetic biomarker for identifying lymphomas that may be vulnerable to **Fimepinostat**.
- The **3-protein VIPER activity signature** represents a highly promising, mechanistically grounded tool for precise patient stratification, with superior predictive power over IHC-based MYC protein quantification alone.
- Ongoing research is exploring the utility of **Fimepinostat** and its associated biomarkers in **solid malignancies**, such as endometrial cancer and pleural mesothelioma, where preclinical data shows a correlation between c-Myc expression and drug sensitivity [4] [3].

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To cite this document: Smolecule. [Validated & Exploratory Biomarkers for Fimepinostat]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548375#fimepinostat->

biomarker-validation-viper-analysis]

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